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Introduction
2-Bromo-5-iodopyridine is a versatile heterocyclic building block of significant interest in

medicinal chemistry. Its unique structural feature, possessing two different halogen atoms on

the pyridine ring, allows for regioselective functionalization through a variety of cross-coupling

reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine

bond enables sequential and site-specific introduction of diverse chemical moieties. This

property makes 2-bromo-5-iodopyridine an invaluable scaffold for the synthesis of complex

molecules, particularly in the development of kinase inhibitors for cancer therapy. This

document provides detailed application notes, experimental protocols, and an overview of the

signaling pathways relevant to the application of 2-bromo-5-iodopyridine in drug discovery.

Key Applications in Medicinal Chemistry
2-Bromo-5-iodopyridine serves as a crucial starting material in the synthesis of a wide range

of biologically active compounds. Its primary application lies in the construction of substituted

pyridine cores, which are prevalent in many pharmaceutical agents.

Synthesis of Kinase Inhibitors:
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The pyridine scaffold is a common feature in many kinase inhibitors. 2-Bromo-5-iodopyridine
is particularly useful in the synthesis of inhibitors targeting various kinases involved in cancer

cell proliferation and survival, such as tyrosine kinases.[1] The ability to introduce different

substituents at the 2- and 5-positions allows for the fine-tuning of inhibitor potency and

selectivity. For instance, derivatives like 2-amino-5-bromo-3-iodopyridine are important

intermediates in the synthesis of tyrosine kinase inhibitors used in cancer chemotherapy.[1]

Development of Anti-Cancer Agents:

Derivatives of 2-bromo-5-iodopyridine have been explored for the development of novel anti-

cancer drugs.[2] The pyridine ring can act as a bioisostere for other aromatic systems, and its

nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.

Data Presentation
Table 1: Physicochemical Properties of 2-Bromo-5-
iodopyridine

Property Value Reference

CAS Number 73290-22-9 [3]

Molecular Formula C₅H₃BrIN [3]

Molecular Weight 283.89 g/mol [3]

Melting Point 121-123 °C [3]

Appearance
White or grayish-white solid

powder
[3]

Solubility
Soluble in DMSO, DMF,

CH₂Cl₂, EtOAc, MeOH, EtOH
[3]

Table 2: Representative Yields for Cross-Coupling
Reactions with Bromo-Iodo Heterocycles*
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Reaction Type
Coupling
Partner

Catalyst
System

Product Type Yield (%)

Suzuki-Miyaura Arylboronic acid
Pd(PPh₃)₄ /

K₂CO₃

2-Bromo-5-

arylpyridine
70-95

Sonogashira Terminal alkyne
PdCl₂(PPh₃)₂ /

CuI / Et₃N

2-Bromo-5-

alkynylpyridine
65-90

Buchwald-

Hartwig
Amine

Pd₂(dba)₃ /

Xantphos /

Cs₂CO₃

2-Bromo-5-

aminopyridine
60-85

*Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols
The differential reactivity of the C-I and C-Br bonds in 2-bromo-5-iodopyridine allows for

selective functionalization at the 5-position. The following are generalized protocols for key

cross-coupling reactions. Researchers should optimize these conditions for their specific

substrates.

Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the 5-position of 2-
bromo-5-iodopyridine.

Materials:

2-Bromo-5-iodopyridine

Arylboronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

1,4-Dioxane/Water (4:1 v/v), degassed
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Schlenk flask

Magnetic stirrer

Inert gas (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask, add 2-bromo-5-iodopyridine (1.0 equiv), the arylboronic acid (1.2

equiv), and potassium carbonate (2.0 equiv).

Evacuate and backfill the flask with an inert gas three times.

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.

Heat the reaction mixture to 90-100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 4-12 hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Regioselective Sonogashira Coupling
This protocol details the coupling of a terminal alkyne at the 5-position of 2-bromo-5-
iodopyridine.

Materials:

2-Bromo-5-iodopyridine
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Terminal alkyne (1.2 equiv)

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

Copper(I) iodide (CuI) (0.05 equiv)

Triethylamine (Et₃N) (2.0 equiv)

Anhydrous, degassed THF or DMF

Schlenk flask

Magnetic stirrer

Inert gas (Argon or Nitrogen)

Procedure:

To a dry Schlenk flask, add 2-bromo-5-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv),

and CuI (0.05 equiv).

Evacuate and backfill the flask with an inert gas.

Add the anhydrous, degassed solvent and triethylamine.

Add the terminal alkyne dropwise to the reaction mixture.

Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC.

Once the reaction is complete, dilute with an appropriate organic solvent and wash with

saturated aqueous ammonium chloride and brine.

Dry the organic layer, concentrate, and purify by column chromatography.

Regioselective Buchwald-Hartwig Amination
This protocol outlines the amination at the 5-position of 2-bromo-5-iodopyridine.

Materials:
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2-Bromo-5-iodopyridine

Amine (1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

Xantphos (0.04 equiv)

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

Anhydrous, degassed toluene or dioxane

Schlenk tube

Magnetic stirrer

Inert gas (Argon or Nitrogen)

Procedure:

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

Add 2-bromo-5-iodopyridine (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.5

equiv).

Seal the tube and evacuate and backfill with an inert gas.

Add the anhydrous, degassed solvent.

Heat the reaction mixture to 80-110 °C with stirring.

Monitor the reaction by TLC or LC-MS.

After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad

of Celite.

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

Purify the product by column chromatography.
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Signaling Pathways and Visualizations
Derivatives of 2-bromo-5-iodopyridine are often designed as inhibitors of protein kinases,

which are key components of intracellular signaling pathways that regulate cell growth,

proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

p38 MAPK Signaling Pathway
One important target is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. p38 MAPK

is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating

inflammation and apoptosis. Inhibitors of p38 MAPK have therapeutic potential in inflammatory

diseases and cancer. Pyridinyl-imidazole based compounds, which can be synthesized from 2-
bromo-5-iodopyridine derivatives, are a well-known class of p38 MAPK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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